4-Chloro-2,5-dimethoxybenzaldehyde
Description
4-Chloro-2,5-dimethoxybenzaldehyde (C₉H₉ClO₃; molecular weight: 206.62 g/mol) is a substituted benzaldehyde derivative featuring chlorine and methoxy groups at the 4-, 2-, and 5-positions of the aromatic ring, respectively. Its SMILES notation is COC1=CC(=C(C=C1C=O)OC)Cl, and its InChIKey is VWSPFJJLIGAHLK-UHFFFAOYSA-N . This compound has been identified in natural sources, such as Hericium mushrooms, through chromatographic isolation , and synthesized via the Duff reaction using 2-chloro-1,4-dimethoxybenzene and hexamethylenetetramine in trifluoroacetic acid (TFA) . Applications span medicinal chemistry (e.g., antifungal and biofilm-preventative agents) and organic synthesis, particularly as a precursor for phenethylamine derivatives .
Properties
IUPAC Name |
4-chloro-2,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSPFJJLIGAHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451706 | |
| Record name | 4-Chloro-2,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90064-48-5 | |
| Record name | 4-Chloro-2,5-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90064-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2,5-dimethoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, the compound can be produced using large-scale oxidation processes. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: 4-Chloro-2,5-dimethoxybenzoic acid
Reduction: 4-Chloro-2,5-dimethoxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,5-dimethoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development .
Comparison with Similar Compounds
4-Chloro-3,5-dimethoxybenzaldehyde
4-Chloro-2,6-dimethoxybenzaldehyde
- Relevance: Not directly reported in evidence but inferred from derivatives (e.g., 4-chloro-2,6-dimethylphenol in chlorine dioxide detection methods) .
- Application : Primarily analytical, as a derivatization product in environmental monitoring .
Functional Group Variations
2,5-Dimethoxybenzaldehyde
- Molecular Formula : C₉H₁₀O₃ (MW: 166.18 g/mol)
- Structure : Lacks chlorine; methoxy groups at 2 and 4.
- Properties: Soluble in chloroform and methanol; precursor to psychoactive phenethylamines (e.g., 2C-B, 2C-I) .
- Key Difference : Absence of chlorine reduces electronegativity, altering reactivity in nucleophilic substitution reactions .
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
- Molecular Formula : C₉H₁₀O₄ (MW: 182.2 g/mol)
- Structure : Hydroxy group at position 4, methoxy groups at 3 and 5.
- Properties : Exhibits radioprotective effects via antioxidant mechanisms; used in pharmacological and cosmetic research .
- Key Difference : Hydroxy group enhances hydrogen bonding, improving aqueous solubility compared to chloro analogs .
Substituent Modifications
4-Methyl-2,5-dimethoxybenzaldehyde
- Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol)
- Structure : Methyl group at position 4 instead of chlorine.
- Key Difference : Methyl group increases lipophilicity, enhancing membrane permeability in biological systems .
Tabulated Comparison of Key Properties
Biological Activity
4-Chloro-2,5-dimethoxybenzaldehyde (4C2,5DB) is an aromatic aldehyde that has garnered attention due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter systems, particularly in the context of serotonergic activity.
This compound has the molecular formula C₉H₉ClO₃ and a molecular weight of 212.62 g/mol. Its structure includes two methoxy groups and a chlorine atom, contributing to its unique reactivity and biological profile.
1. Serotonergic Activity
4C2,5DB acts as a 5-HT2A receptor agonist , which is significant in mediating hallucinogenic effects similar to other compounds in its class, such as DOI and DOM. The binding affinity of 4C2,5DB for the 5-HT2A receptor has been documented with a Ki value of approximately 4 nM, indicating a strong interaction that may lead to altered states of consciousness and various physiological responses .
2. Pharmacodynamics
The pharmacodynamics of 4C2,5DB reveal its potential for inducing significant physiological effects in animal models. For instance:
- In male rats, doses around 10 mg/kg resulted in hypersalivation, pupil dilation, and analgesia .
- In rabbits, it was observed that a dose of 0.12 µmol/kg led to a mean temperature increase of 1.40 °C over approximately 80 minutes .
3. Inhibition of Cytochrome P450 Enzymes
4C2,5DB exhibits inhibitory effects on certain cytochrome P450 enzymes. Specifically, it is noted as a CYP1A2 inhibitor but does not significantly inhibit CYP2C19 or CYP3A4 . This characteristic suggests that it could alter the metabolism of co-administered drugs that are substrates for these enzymes.
Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
